molecular formula C9H11BrN2O3 B567521 4-Bromo-5-isopropoxy-2-nitroaniline CAS No. 1255574-54-9

4-Bromo-5-isopropoxy-2-nitroaniline

Cat. No.: B567521
CAS No.: 1255574-54-9
M. Wt: 275.102
InChI Key: OJJABBOIPJKWDT-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropoxy-2-nitroaniline is a chemical compound with the molecular formula C9H11BrN2O3 . It has a molecular weight of 275.1 .


Synthesis Analysis

The synthesis of this compound involves multiple steps . Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . In acid solution, the anilinium ion is formed, and this charged group acts as a deactivator and a meta director . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrN2O3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,11H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The compound undergoes reactions such as direct bromination, nitration, acetylation, and hydrolysis .

Scientific Research Applications

Green Synthesis and Urease Inhibitory Activity

A study reported the synthesis of a compound through the condensation reaction involving 2-chloro-4-nitroaniline, highlighting a green synthesis approach. This compound demonstrated significant urease inhibitory activity, indicating potential applications in medicine and agriculture due to its capability to inhibit urease, an enzyme involved in the hydrolysis of urea into carbon dioxide and ammonia. This property suggests its utility in the development of treatments or agricultural chemicals targeting urease-related processes (Zulfiqar et al., 2020).

Phase Equilibria and Crystallization Studies

Research on the phase diagram of urea–4-bromo-2-nitroaniline system unveiled a significant miscibility gap, eutectic and monotectic formations, shedding light on the crystallization, thermal, and microstructural properties of this compound. Such studies are crucial for understanding the material's behavior in various conditions, potentially influencing its application in material science and engineering (Reddi et al., 2012).

Synthesis Pathways

Multiple studies have explored the synthesis of related bromo-nitroaniline compounds, offering insights into novel synthetic pathways and chemical reactions. These include methodologies for synthesizing derivatives with potential applications in the development of pharmaceuticals, agrochemicals, and dyes. For instance, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene via reduction and diazotization reactions demonstrates the versatility of bromo-nitroanilines in organic synthesis (Xu, 2006).

Potential in DNA Conformation Studies

A crystalline complex containing 2-methyl-4-nitroaniline highlighted the use of nitroaniline derivatives as probes in studying DNA conformation. This application underscores the significance of bromo-nitroaniline compounds in biochemical research, particularly in elucidating the structural aspects of biomolecules (Vyas et al., 1984).

Mechanism of Action

The mechanism of action of 4-Bromo-5-isopropoxy-2-nitroaniline involves several steps . The compound undergoes direct bromination and nitration to form an anilinium ion, which acts as a deactivator and a meta director . The addition of an acetyl group leads to a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution occurs at the position ortho to the carbon carrying the acetamido group . The final product, 4-bromo-2-nitroaniline, is obtained through the hydrolysis of the amide function .

Properties

IUPAC Name

4-bromo-2-nitro-5-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJABBOIPJKWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681491
Record name 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-54-9
Record name 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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